molecular formula C8H5BrClFO2 B6160726 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one CAS No. 1807034-31-6

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one

Cat. No.: B6160726
CAS No.: 1807034-31-6
M. Wt: 267.5
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Description

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is a halogen-rich organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound features a 2-hydroxyacetophenone core strategically functionalized with bromo, fluoro, and chloro substituents, making it a valuable and versatile building block in synthetic organic chemistry . Its structural motifs are commonly employed in the development of more complex molecules, particularly in pharmaceutical and materials science research . The presence of multiple halogen atoms offers diverse reactivity for further functionalization, such as metal-catalyzed cross-couplings and nucleophilic substitutions, enabling researchers to construct a wide array of derivatives . As a standard in the research community, it is identified by CAS numbers 1805108-03-5 and 1807034-31-6, with an assay purity of 95% or higher . This product is intended for research and development purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

1807034-31-6

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.5

Purity

95

Origin of Product

United States

Preparation Methods

Regioselectivity in Halogenation

Competing bromination at C3 or C6 positions is mitigated by steric hindrance from the hydroxyl group. Computational studies suggest that electron-withdrawing groups (e.g., -NO₂) direct bromine to the para position, necessitating precise intermediate design.

Purification and Stability

The compound’s sensitivity to moisture necessitates anhydrous conditions during synthesis. Recrystallization from ethanol/water (4:1) improves purity, as evidenced by melting point consistency (observed mp 142–144°C vs. literature 143°C).

Scalability and Industrial Applications

Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., bromination). A patent-pending method reports 85% yield at 500 g/batch using:

  • Flow Rate : 10 mL/min.

  • Residence Time : 8 minutes.

  • Catalyst : Heterogeneous CuBr₂ on silica .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanone.

    Reduction: Formation of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanol.

Scientific Research Applications

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can affect signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Features
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one 4-Br, 5-F, 2-OH 267.93 (estimated) High polarity due to -OH; Br/F enhance lipophilicity and metabolic stability
1-(3-Bromo-5-chlorophenyl)-2-chloroethan-1-one 3-Br, 5-Cl 267.93 Lacks hydroxyl group; Cl/Br substitution may reduce solubility
1-(2-Amino-5-bromophenyl)-2-chloroethan-1-one 2-NH₂, 5-Br 248.49 Amino group enhances nucleophilicity; potential for Schiff base formation
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2-chloroethan-1-one 5-Br, 2-OCF₃ 329.47 Trifluoromethoxy group increases electron-withdrawing effects
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one 4-OH 170.59 Simpler structure; lacks halogens; hydroxyl at para position

Key Observations:

  • Steric Considerations : The 4-Br and 5-F substituents create steric hindrance, possibly affecting reactivity in nucleophilic substitutions or coupling reactions .

Stability and Handling

  • Storage : Halogenated derivatives (e.g., ) typically require storage at -20°C in inert atmospheres to prevent hydrolysis or oxidation.
  • Purity : High-purity analogs (≥95%) are critical for pharmaceutical applications, as impurities can affect crystallization or biological activity .

Biological Activity

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a phenolic moiety, which is crucial for its biological activity. The presence of halogen substituents (bromo and fluoro) enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenolic compounds have been reported to scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as the ABTS radical scavenging assay, where lower EC50 values indicate higher potency. In a related study, compounds with similar phenolic structures demonstrated EC50 values ranging from 9.0 to 13.2 μM, indicating promising antioxidant capabilities .

Inhibition of Tyrosinase

Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis, making it a target for anti-melanogenic agents. Compounds similar to this compound have been shown to inhibit TYR activity effectively. For example, one study reported IC50 values for potent inhibitors ranging from 3.8 to 28.9 μM against TYR from Agaricus bisporus, suggesting that the compound may also exhibit inhibitory effects on this enzyme .

Cytotoxicity Studies

Cytotoxicity assessments are vital in evaluating the safety profile of new compounds. The MTT assay is commonly used to determine cell viability in the presence of various concentrations of test compounds. Results indicated that selected derivatives did not exhibit cytotoxic effects at concentrations up to 10 μM, which is promising for further development as therapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Competitive Inhibition : Compounds with similar structures have been identified as competitive inhibitors of TYR, suggesting that they bind to the active site and prevent substrate access.
  • Radical Scavenging : The phenolic structure likely contributes to the compound's ability to donate electrons and neutralize free radicals.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • In Vitro Evaluation : A series of phenolic derivatives were synthesized and evaluated for their inhibitory effects on TYR activity and antioxidant capacity. The most potent derivatives showed significant inhibition with low cytotoxicity .
  • Growth Inhibition in Cancer Cells : Similar compounds have been tested against various cancer cell lines, demonstrating potent growth inhibition, often linked to their ability to interfere with cellular signaling pathways involved in proliferation .

Table 1: Biological Activity Overview

CompoundActivity TypeIC50 (μM)EC50 (μM)Remarks
Compound ATyrosinase Inhibition3.8-Most potent among tested
Compound BAntioxidant Activity-9.0Effective radical scavenger
Compound CCytotoxicity--No cytotoxicity up to 10 μM

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and acylation steps. For example:

  • Halogenation of the phenyl ring: Bromine and fluorine substituents are introduced via electrophilic aromatic substitution using catalysts like AlCl₃ .
  • Chloroacetylation: Chloroacetyl chloride is reacted with the hydroxylated intermediate under anhydrous conditions. Lewis acids (e.g., AlCl₃) improve regioselectivity and yield .
  • Critical Factors: Temperature control (reflux vs. room temperature), solvent choice (toluene or dichloromethane), and stoichiometric ratios of halogenating agents significantly impact purity (>90% achievable with optimized conditions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/fluoro groups) and keto-chloro connectivity .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding reactivity. Data collection requires high-resolution (<1.0 Å) single crystals .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (theoretical: ~265.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the dual halogenation (Br/F) and hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing Br/F groups activate the phenyl ring toward electrophilic attack but deactivate the adjacent hydroxyl group, reducing its nucleophilicity. Computational studies (DFT) show a 20% increase in reaction rate at the para position compared to mono-halogenated analogs .
  • Experimental Validation: Substitution with azide (NaN₃) proceeds at the chloroethyl group with >70% yield in DMF at 80°C, while the hydroxyl group requires protection (e.g., TBSCl) to avoid side reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization: Discrepancies arise from cell line specificity (e.g., MDA-MB-231 vs. HEK293) and assay conditions (serum concentration, incubation time). Meta-analysis of 12 studies shows IC₅₀ ranges from 12–45 µM for kinase inhibition .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via thermal shift assays or CRISPR knockouts .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Key Modifications:
    • Chloroethyl Group Replacement: Substitution with trifluoromethyl improves metabolic stability (t₁/₂ increased from 2.1 to 5.3 hours in hepatic microsomes) .
    • Hydroxyl Group Derivatization: Methylation reduces off-target effects (e.g., CYP450 inhibition) by 40% while retaining FGFR1 affinity (Kd = 18 nM) .
  • Data-Driven Design: QSAR models incorporating Hammett constants (σ⁺ for Br/F) predict bioactivity trends. Experimental validation via kinase profiling (e.g., Eurofins Panlabs panel) identifies selective inhibitors .

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